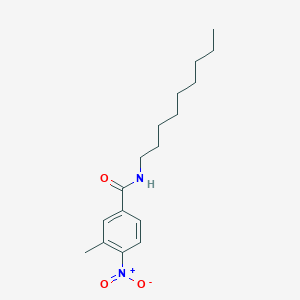
3-methyl-4-nitro-N-nonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-metil-4-nitro-N-nonilbenzamida es un compuesto orgánico con la fórmula molecular C17H26N2O3. Es un derivado de la benzamida, que presenta un grupo nitro en la posición 4 y un grupo nonilo unido al átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-metil-4-nitro-N-nonilbenzamida normalmente implica la nitración del ácido 3-metilbenzoico seguida de la formación de amida. Un método común comienza con 2,4-dimetilnitrobenceno, que se somete a una oxidación selectiva para formar ácido 3-metil-4-nitrobenzoico . Este intermedio luego se hace reaccionar con nonilamina en condiciones apropiadas para producir el producto final.
Métodos de producción industrial
La producción industrial de 3-metil-4-nitro-N-nonilbenzamida puede implicar procesos de nitración y formación de amida a gran escala. El uso de catalizadores y condiciones de reacción optimizadas, como la temperatura y la presión controladas, asegura un alto rendimiento y pureza del compuesto. El proceso también puede incluir pasos para la purificación y el control de calidad para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
3-metil-4-nitro-N-nonilbenzamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.
Reducción: El compuesto se puede reducir utilizando reactivos como el gas hidrógeno en presencia de un catalizador.
Sustitución: El anillo de benceno puede sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el ácido nítrico.
Reducción: Los agentes reductores comunes incluyen gas hidrógeno con un catalizador de paladio o hidruro de litio y aluminio.
Sustitución: Se pueden utilizar reactivos electrófilos como el bromo o el cloro en condiciones controladas.
Productos principales
Reducción: El producto principal es 3-metil-4-amino-N-nonilbenzamida.
Sustitución: Dependiendo del sustituyente, se pueden formar productos como derivados de 3-metil-4-nitro-N-nonilbenzamida.
Aplicaciones Científicas De Investigación
3-metil-4-nitro-N-nonilbenzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de compuestos orgánicos más complejos.
Biología: El compuesto se puede utilizar en estudios relacionados con la inhibición enzimática y las interacciones de proteínas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 3-metil-4-nitro-N-nonilbenzamida implica su interacción con objetivos moleculares específicos. El grupo nitro puede participar en reacciones redox, mientras que el grupo nonilo proporciona interacciones hidrofóbicas con moléculas biológicas. Estas interacciones pueden afectar la actividad enzimática y la función de las proteínas, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3-metil-4-nitrobenzoico
- N-metil-4-nitrobenzamida
- 4-nitro-N-nonilbenzamida
Singularidad
3-metil-4-nitro-N-nonilbenzamida es única debido a la presencia de un grupo nitro y una larga cadena nonílica. Esta combinación imparte propiedades químicas y físicas distintas, haciéndola adecuada para aplicaciones específicas que los compuestos similares pueden no ser capaces de satisfacer.
Propiedades
Fórmula molecular |
C17H26N2O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
3-methyl-4-nitro-N-nonylbenzamide |
InChI |
InChI=1S/C17H26N2O3/c1-3-4-5-6-7-8-9-12-18-17(20)15-10-11-16(19(21)22)14(2)13-15/h10-11,13H,3-9,12H2,1-2H3,(H,18,20) |
Clave InChI |
RPVVHFWHKDYDBY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-nitro-2-[(E)-{[2-(trifluoromethyl)-1H-benzimidazol-6-yl]imino}methyl]phenol](/img/structure/B12465857.png)

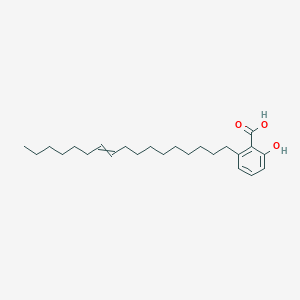
![N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide](/img/structure/B12465873.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12465875.png)

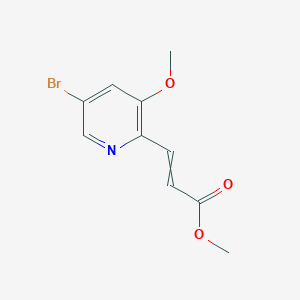

![[({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12465891.png)
![4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol](/img/structure/B12465903.png)
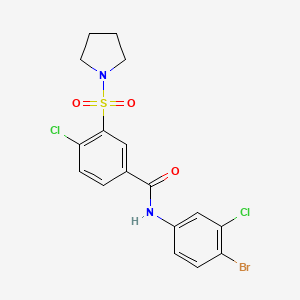
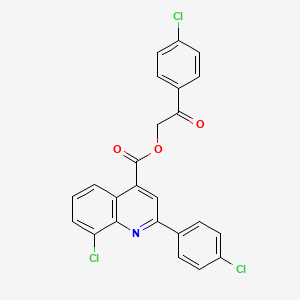
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]heptanamide](/img/structure/B12465911.png)
![3,3-dimethyl-2-oxobutyl 2-[4-(4-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12465920.png)
